molecular formula C15H19FN6O2 B5273549 2-[5-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol

2-[5-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol

Cat. No.: B5273549
M. Wt: 334.35 g/mol
InChI Key: YRWPFQHTAVADHP-UHFFFAOYSA-N
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Description

2-[5-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol is a complex organic compound that features a unique combination of fluorine, morpholine, pyrimidine, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, morpholine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of large-scale reactors to accommodate the production volume.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

2-[5-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to alterations in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(5-Fluoro-4-morpholin-4-ylpyrimidin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the fluorine atom and the morpholine ring enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O2/c16-12-8-17-15(19-14(12)20-2-5-24-6-3-20)21-9-11-7-18-22(1-4-23)13(11)10-21/h7-8,23H,1-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWPFQHTAVADHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2F)N3CC4=C(C3)N(N=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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